5-methyl-3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the reaction of isatin with 2-amino-4-methylthio-1,2,4-triazine under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazinoindole derivatives.
Substitution: Formation of substituted triazinoindole derivatives with various functional groups.
Scientific Research Applications
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety but differ in their functional groups and overall structure.
Triazine Derivatives: Compounds such as melamine and cyanuric acid contain the triazine ring but lack the indole component.
Uniqueness
5-METHYL-3-(2-PROPYNYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to its combination of the indole and triazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10N4S |
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Molecular Weight |
254.31 g/mol |
IUPAC Name |
5-methyl-3-prop-2-ynylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C13H10N4S/c1-3-8-18-13-14-12-11(15-16-13)9-6-4-5-7-10(9)17(12)2/h1,4-7H,8H2,2H3 |
InChI Key |
GPJGNGIFYGJNAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC#C |
Origin of Product |
United States |
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